molecular formula C9H16Cl2 B14592544 1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene CAS No. 61258-99-9

1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene

Cat. No.: B14592544
CAS No.: 61258-99-9
M. Wt: 195.13 g/mol
InChI Key: NUMBMDPGVDUGTR-UHFFFAOYSA-N
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Description

1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene is an organic compound with the molecular formula C10H18Cl2. This compound is characterized by the presence of two chlorine atoms attached to a pentene backbone, which also contains three methyl groups. It is a derivative of pentene and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene typically involves the chlorination of 3,4,4-trimethylpent-1-ene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions. The reaction proceeds via a free radical mechanism, where chlorine radicals attack the double bond of the pentene, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of advanced separation techniques such as distillation and crystallization further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with halogens, hydrogen, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used under basic conditions.

    Addition Reactions: Halogens like bromine (Br2) or hydrogen gas (H2) in the presence of a catalyst such as palladium (Pd) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Formation of alcohols or ethers.

    Addition Reactions: Formation of dihalides or hydrogenated products.

    Oxidation Reactions: Formation of epoxides or ketones.

Scientific Research Applications

1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in free radical reactions, leading to the formation of reactive intermediates that can interact with cellular components. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-(chloromethyl)benzene: Another chlorinated compound with similar reactivity but different structural features.

    2-Chlorobenzyl chloride: Shares the chloromethyl group but has a benzene ring instead of a pentene backbone.

    1-Chloro-3-methylbutane: Similar in having a chlorine atom and a methyl group but differs in the overall structure and reactivity.

Uniqueness

1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene is unique due to its specific arrangement of chlorine atoms and methyl groups on the pentene backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

CAS No.

61258-99-9

Molecular Formula

C9H16Cl2

Molecular Weight

195.13 g/mol

IUPAC Name

1-chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene

InChI

InChI=1S/C9H16Cl2/c1-7(9(2,3)4)8(5-10)6-11/h5,7H,6H2,1-4H3

InChI Key

NUMBMDPGVDUGTR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=CCl)CCl)C(C)(C)C

Origin of Product

United States

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